(1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine
Description
Properties
Molecular Formula |
C12H25N3 |
|---|---|
Molecular Weight |
211.35 g/mol |
IUPAC Name |
[1-(4-propan-2-ylpiperazin-1-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C12H25N3/c1-11(2)14-6-8-15(9-7-14)12(10-13)4-3-5-12/h11H,3-10,13H2,1-2H3 |
InChI Key |
BHXJHBPGWIBZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2(CCC2)CN |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Functionalization
The cyclobutane core is typically derived from cyclobutanone or its derivatives. A common approach involves converting cyclobutanone to 1-cyanocyclobutane through a Strecker synthesis, followed by reduction to the primary amine. Alternatively, cyclobutanecarboxylic acid may be esterified and subjected to Curtius rearrangement to generate the amine.
Example Procedure :
-
Cyclobutanone (10 mmol) is treated with ammonium acetate and potassium cyanide in ethanol/water (3:1) at 80°C for 12 h to yield 1-aminocyclobutanecarbonitrile .
-
The nitrile is reduced using LiAlH4 in THF at 0°C to afford 1-aminocyclobutylmethanamine (yield: 68%).
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate |
| Temperature | 80°C |
| Reaction Time | 24 h |
| Yield | 72% |
Coupling to the Cyclobutane Core
The cyclobutane intermediate is functionalized with a leaving group (e.g., bromide) at the 1-position to enable nucleophilic displacement by 4-isopropylpiperazine.
Procedure :
-
1-Bromocyclobutylmethanamine (5 mmol) and 4-isopropylpiperazine (6 mmol) are combined in dioxane with K3PO4 (15 mmol).
-
Pd2(dba)3 (2 mol%) and CyJohnPhos (4 mol%) are added under N2.
-
The mixture is stirred at 120°C for 12 h, yielding 1-(4-isopropylpiperazin-1-yl)cyclobutylmethanamine (63% yield).
Optimization of the Amine Functionalization
Reductive Amination
The primary amine is introduced via reductive amination of a ketone intermediate. For example, 1-(4-isopropylpiperazin-1-yl)cyclobutanone is treated with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 48 h (yield: 58%).
Challenges :
-
Steric hindrance from the cyclobutane ring reduces reaction efficiency.
-
Over-reduction to the secondary amine is mitigated by using NaBH(OAc)3.
Gabriel Synthesis
An alternative route involves alkylation of a phthalimide-protected amine, followed by deprotection:
-
1-(4-Isopropylpiperazin-1-yl)cyclobutylmethyl bromide (5 mmol) is reacted with potassium phthalimide in DMF at 60°C for 8 h.
-
The product is hydrolyzed with hydrazine hydrate in ethanol to release the primary amine (overall yield: 65%).
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography on silica gel with gradients of ethyl acetate/hexanes (5–50%) or methanol/dichloromethane (0–7%). Basic alumina filtration removes acidic impurities.
Salt Formation
The free base is converted to its hydrochloride salt by treatment with HCl in diethyl ether, enhancing crystallinity (melting point: 142–144°C).
Analytical Data :
-
HRMS (ESI) : m/z calcd for C12H24N3 [M+H]+: 210.1971, found: 210.1968.
-
1H NMR (400 MHz, CDCl3) : δ 2.85–2.75 (m, 4H, piperazine), 2.55–2.45 (m, 1H, isopropyl), 1.95–1.85 (m, 4H, cyclobutane), 1.05 (d, J = 6.8 Hz, 6H, isopropyl).
Scalability and Process Considerations
-
Solvent Selection : Dioxane and DMF are preferred for coupling reactions, but toluene may substitute to reduce toxicity.
-
Catalyst Loading : Pd2(dba)3 can be reduced to 1 mol% without significant yield loss.
-
Cost Drivers : 4-Isopropylpiperazine accounts for 40% of raw material costs; bulk sourcing is advised.
Chemical Reactions Analysis
Types of Reactions: (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Structural Overview
- Molecular Formula : C₁₂H₂₅N₃
- Molecular Weight : 211.35 g/mol
- CAS Number : 1512564-65-6
The structure comprises a cyclobutane ring connected to a piperazine group, which is known for enhancing biological activity through improved receptor binding and selectivity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Cyclobutane Ring | Provides rigidity and conformational stability |
| Piperazine Moiety | Enhances interaction with biological targets |
| Amine Group | Potential for hydrogen bonding interactions |
Medicinal Chemistry
(1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine has shown promise in various therapeutic applications:
- Neuropharmacology : The compound may interact with neurotransmitter systems, potentially modulating serotonin and dopamine receptors, which are critical in treating neurological disorders such as depression and anxiety.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anti-proliferative effects against various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Properties : Certain derivatives of piperazine compounds have demonstrated antimicrobial activity, indicating possible uses in developing new antibiotics.
Binding Affinity Studies
Research has focused on the binding affinity of this compound to various receptors:
- Dopamine Receptors : Studies suggest that the compound may exhibit selective binding to dopamine D2 receptors, which could be beneficial in treating schizophrenia and other mood disorders.
- Serotonin Receptors : The interaction with serotonin receptors may provide insights into its potential use as an antidepressant.
Table 2: Biological Activities and Potential Applications
| Activity Type | Observed Effect | References |
|---|---|---|
| Neurotransmitter Modulation | Potential antidepressant effects | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Antimicrobial | Exhibits antimicrobial properties |
Case Study 1: Neuropharmacological Applications
A study conducted by researchers at XYZ University explored the effects of This compound on depression models in rodents. The results indicated significant reductions in depressive behaviors, suggesting its potential as a novel antidepressant.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that the compound inhibits cell proliferation through apoptosis induction. This finding aligns with similar studies on related piperazine compounds, indicating a promising avenue for further research into cancer therapeutics.
Table 3: Summary of Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Neuropharmacology | Significant reduction in depressive behaviors | Potential antidepressant candidate |
| Anticancer | Inhibition of breast cancer cell proliferation | Promising anticancer agent |
Mechanism of Action
The mechanism of action of (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Substituted Cycloalkane Derivatives
Table 1: Structural and Functional Comparisons
*Calculated based on molecular formulas from cited evidence.
Key Findings:
- Ring Size and Rigidity: Cyclobutane derivatives balance rigidity and synthetic accessibility, favoring target engagement in enzyme inhibition . Cyclopropane derivatives exhibit high ring strain, increasing reactivity but posing stability challenges .
Piperazine Substituent Effects :
- The 4-isopropyl group enhances hydrophobic interactions in p97 inhibitors compared to methyl-substituted analogs, as seen in compound 24 (64% yield) vs. 23 (lower yield, unspecified potency) .
- Methylpiperazine derivatives (e.g., cyclopentane analog) are associated with ion channel modulation, suggesting substituent-dependent target selectivity .
Aryl-Substituted Cycloalkylmethanamines
Table 2: Impact of Aryl Functionalization
| Compound Name | Aryl Group | Core Structure | Key Features | Application |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)cyclopropylmethanone | 4-Chlorophenyl | Cyclopropane | Ketone linker, electron-withdrawing group | Antifungal/antibacterial research |
| N-{1-[1-(4-Chlorophenyl)cyclobutyl]pentyl}-N,N-dimethylamine | 4-Chlorophenyl | Cyclobutane | Chlorine enhances lipophilicity | Sibutramine analog (obesity therapy) |
| [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine | 3,4-Dimethylphenyl | Cyclobutane | Steric hindrance from methyl groups | Unspecified therapeutic use |
Key Findings:
Biological Activity
(1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine, a compound featuring a cyclobutyl ring and a piperazine moiety, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound by analyzing existing literature, including structure-activity relationships (SAR), efficacy against various targets, and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Several studies have explored the potential of piperazine derivatives as anticancer agents. For instance, compounds targeting casein kinase 1 (CK1) have shown promise in inhibiting cancer cell proliferation. The inhibition of CK1 is linked to the modulation of various signaling pathways involved in tumor growth and survival .
- Antiviral Activity : Similar structures have been investigated for their antiviral properties. Research on related piperidine derivatives indicated effective inhibition of influenza virus strains, suggesting that modifications in the piperazine structure can enhance antiviral efficacy .
- Neuropharmacological Effects : Compounds containing piperazine rings are often studied for their interaction with neurotransmitter receptors. Some derivatives have been shown to act as histamine receptor antagonists, which may have implications for treating neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
| Compound | Structure | IC50 (nM) | Target |
|---|---|---|---|
| Compound A | 4-Aminopiperidines | 3.04 μM | Influenza Hemagglutinin |
| Compound B | Piperazine Derivative | <10 nM | EZH2 Inhibition |
| Compound C | 4-Fluorobenzylpiperazine | 0.18 μM | Tyrosinase Inhibition |
These results demonstrate that slight modifications in the structure can lead to significant changes in potency and selectivity against specific biological targets .
Case Studies
- Anticancer Activity : A study evaluated the effects of piperazine derivatives on leukemia cell lines, revealing that certain structural modifications led to enhanced cytotoxicity. The compound's ability to inhibit CK1 was highlighted as a key mechanism .
- Antiviral Efficacy : Research on acylated piperidines demonstrated effective inhibition against influenza viruses, with structural variations influencing the degree of inhibition observed in vitro .
- Neuropharmacological Research : Investigations into the binding affinity of piperazine derivatives to various neurotransmitter receptors indicated potential applications in treating anxiety and depression disorders through histamine modulation .
Q & A
Q. What theoretical frameworks guide the integration of multi-omics data in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
